molecular formula C21H20N4O4 B2810305 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251571-65-9

3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2810305
CAS No.: 1251571-65-9
M. Wt: 392.415
InChI Key: MEFCRHYSQSIWOR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is further functionalized with fluorobenzyl, methyl, dioxo, pyrrolidinyl, and sulfonamide groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, such as potential treatments for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the fluorobenzyl, methyl, dioxo, pyrrolidinyl, and sulfonamide groups through various organic reactions such as nucleophilic substitution, oxidation, and amide formation.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, often using automated and scalable processes.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based drug used in cancer treatment.

    Erlotinib: Another quinazoline derivative with similar applications.

    Lapatinib: A quinazoline compound used in targeted cancer therapy.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-12-5-6-15(9-13(12)2)21-24-23-19(28-21)11-18-22-20(25-29-18)14-7-8-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCRHYSQSIWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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